REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.ClC([O:14][C:15]1C=CC=CC=1)=O.O.[NH2:22][NH2:23].Cl>C(#N)C.O.N1C=CC=CC=1>[C:6]([C:5]1[CH:9]=[CH:10][C:2]([NH:1][C:15](=[O:14])[NH:22][NH2:23])=[CH:3][CH:4]=1)([OH:8])=[O:7] |f:2.3|
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Name
|
|
Quantity
|
27 g
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Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC1=CC=CC=C1
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Name
|
ice water
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
62 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
STIRRING
|
Details
|
by stirring for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
to precipitate while crystals
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed twice with 50 ml of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to obtain 47 g of phenyl 4-carboxycarbanilide
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
to precipitate white crystals
|
Type
|
FILTRATION
|
Details
|
The thus formed crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed once with 20 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
twice with 50 ml of methanol, and dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CC=C(C=C1)NC(NN)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |